molecular formula C15H17N3O2S B13849037 2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid

2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid

Katalognummer: B13849037
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: WGXDAPPPMLTSSC-GGWOSOGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid is a complex organic compound that features a combination of pyridine, butadiene, and thiazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Moiety: Starting with a dimethylaminopyridine precursor.

    Butadiene Linkage: Coupling the pyridine derivative with a butadiene unit under specific conditions.

    Thiazole Ring Formation: Cyclization to form the thiazole ring, often using sulfur-containing reagents.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butadiene and thiazole moieties.

    Reduction: Reduction reactions could target the pyridine ring or the carboxylic acid group.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Potential use in studying biological pathways due to its unique structure.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Therapeutic Agents:

Industry

    Material Science: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid Derivatives: Compounds with slight modifications to the structure.

    Pyridine-Butadiene-Thiazole Compounds: Other compounds featuring similar core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C15H17N3O2S

Molekulargewicht

303.4 g/mol

IUPAC-Name

2-[(1E,3E)-4-[5-(dimethylamino)pyridin-2-yl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C15H17N3O2S/c1-18(2)12-8-7-11(16-9-12)5-3-4-6-14-17-13(10-21-14)15(19)20/h3-9,13H,10H2,1-2H3,(H,19,20)/b5-3+,6-4+

InChI-Schlüssel

WGXDAPPPMLTSSC-GGWOSOGESA-N

Isomerische SMILES

CN(C)C1=CN=C(C=C1)/C=C/C=C/C2=NC(CS2)C(=O)O

Kanonische SMILES

CN(C)C1=CN=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.